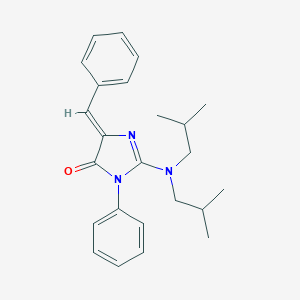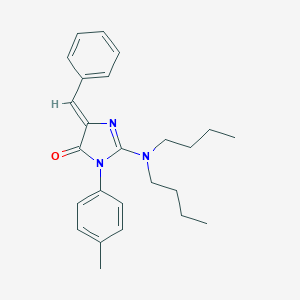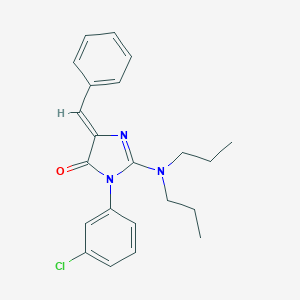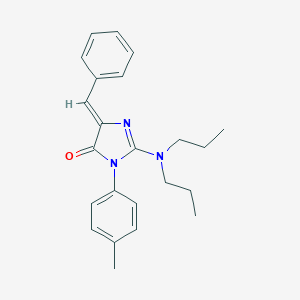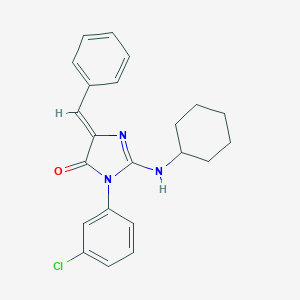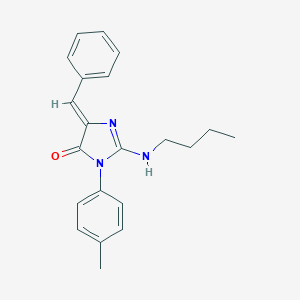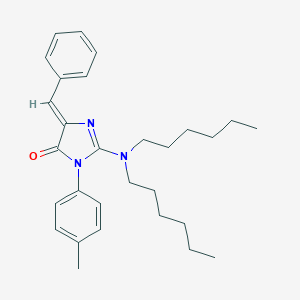![molecular formula C24H36N2O2 B295994 2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile, also known as BETN, is a chemical compound that has been widely used in scientific research for its unique properties. BETN is a highly lipophilic compound that has been used as an extractant for metal ions and organic compounds. It is also used as a fluorescent probe for the detection of proteins and DNA.
Mécanisme D'action
2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile binds to proteins and DNA through hydrophobic interactions. The lipophilic nature of this compound allows it to penetrate cell membranes and bind to intracellular targets. Once bound, this compound emits a fluorescent signal that can be detected using fluorescence microscopy.
Biochemical and physiological effects:
This compound has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile in lab experiments is its high affinity for proteins and DNA. This makes it a useful tool for studying these molecules in living cells. However, this compound is not suitable for all types of experiments, and its lipophilic nature can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research involving 2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile. One area of interest is the development of new fluorescent probes based on this compound. These probes could be used to study a wide range of biological molecules and processes. Another area of interest is the use of this compound as an extractant for metal ions and organic compounds. This compound has shown promise in this area, and further research could lead to the development of new extraction methods that are more efficient and environmentally friendly. Finally, this compound could be used in the development of new drugs and therapies. Its ability to bind to intracellular targets could make it a useful tool for drug delivery and targeted therapy.
Méthodes De Synthèse
2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile can be synthesized by reacting 2,5-dihydroxyterephthalonitrile with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the resulting product is purified through a series of chromatography steps.
Applications De Recherche Scientifique
2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile has been used in a variety of scientific research applications. One of the most common uses of this compound is as a fluorescent probe for the detection of proteins and DNA. This compound has a high affinity for these molecules, and when it binds to them, it emits a fluorescent signal that can be detected using a fluorescence microscope.
Propriétés
Formule moléculaire |
C24H36N2O2 |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
2,5-bis(2-ethylhexoxy)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C24H36N2O2/c1-5-9-11-19(7-3)17-27-23-13-22(16-26)24(14-21(23)15-25)28-18-20(8-4)12-10-6-2/h13-14,19-20H,5-12,17-18H2,1-4H3 |
Clé InChI |
CKCPPOLWIZCTAL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C#N)OCC(CC)CCCC)C#N |
SMILES canonique |
CCCCC(CC)COC1=CC(=C(C=C1C#N)OCC(CC)CCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




